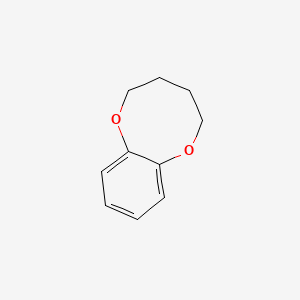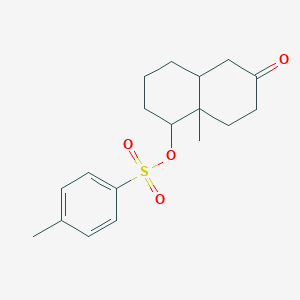
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H24O4S It is a complex organic molecule that features a decahydronaphthalene core with a methyl group and an oxo group, along with a 4-methylbenzenesulfonate ester group
Vorbereitungsmethoden
The synthesis of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. The preparation begins with the formation of the decahydronaphthalene core, which is then functionalized with a methyl group and an oxo group. The final step involves the esterification of the resulting intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions, such as the presence of a base like pyridine or triethylamine, to yield the desired compound .
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Analyse Chemischer Reaktionen
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The sulfonate ester group can be substituted with nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate include other sulfonate esters and decahydronaphthalene derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. Some examples include:
4-Methylbenzenesulfonate esters: These compounds have similar sulfonate ester groups but different core structures.
Decahydronaphthalene derivatives: These compounds share the decahydronaphthalene core but have different substituents, such as hydroxyl or amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6518-45-2 |
|---|---|
Molekularformel |
C18H24O4S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(8a-methyl-6-oxo-1,2,3,4,4a,5,7,8-octahydronaphthalen-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H24O4S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-4-14-12-15(19)10-11-18(14,17)2/h6-9,14,17H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
ZGICQDYFNFBHKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3C2(CCC(=O)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


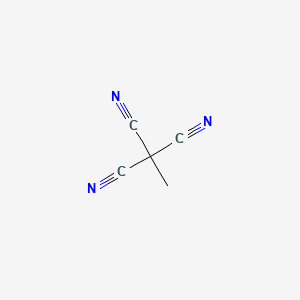


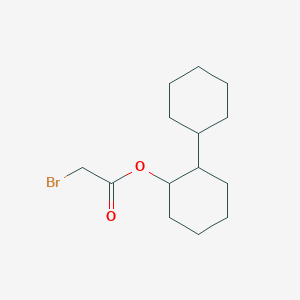
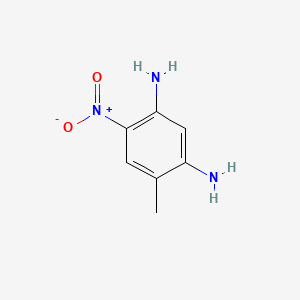
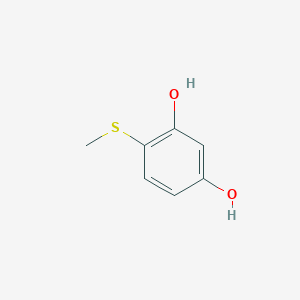
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
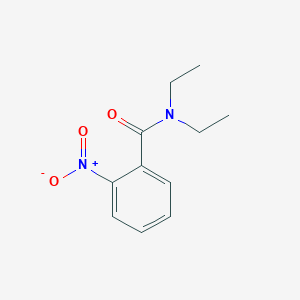
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)

